Monoamine Oxidase B (MAO-B) Inhibition Profile: N-(2-Chlorophenyl) Derivative vs. Pharmacological Benchmark
In direct enzymatic inhibition assays, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine demonstrated negligible inhibitory activity against recombinant human monoamine oxidase B (MAO-B), with an IC50 value exceeding 100,000 nM [1]. This quantitative measurement places the compound in the extremely low-potency range for MAO-B inhibition. For context, clinically utilized MAO-B inhibitors such as selegiline exhibit IC50 values in the low nanomolar range (typically <10 nM). The absence of meaningful MAO-B engagement constitutes a measurable property that distinguishes this compound from thiazine derivatives that have been optimized for MAO inhibition and provides critical information for assay design and counter-screening strategies.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | Selegiline (pharmacological MAO-B inhibitor benchmark): <10 nM (class-level inference) |
| Quantified Difference | >10,000-fold lower potency |
| Conditions | Inhibition of recombinant human MAO-B expressed in baculovirus-infected BTI insect cells; substrate: (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazole derivative |
Why This Matters
For procurement decisions, this data point confirms that the compound should not be selected for projects targeting MAO-B inhibition, thereby preventing wasted experimental resources on an inactive scaffold and directing selection toward appropriate applications where MAO-B activity is not required or is explicitly undesirable.
- [1] BindingDB. BDBM50460073 / CHEMBL4227224. Affinity Data: IC50 >1.00E+5 nM for human MAO-B (recombinant, expressed in baculovirus-infected BTI insect cells). Kyoto Prefectural University of Medicine / ChEMBL. View Source
